molecular formula C9H10BrCl B13120276 2-Bromo-4-(chloromethyl)-1-ethylbenzene

2-Bromo-4-(chloromethyl)-1-ethylbenzene

Cat. No.: B13120276
M. Wt: 233.53 g/mol
InChI Key: UJOOZTHNCFQRMU-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1-ethylbenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the fourth position, and an ethyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-1-ethylbenzene typically involves the bromination and chloromethylation of 1-ethylbenzene. The process can be summarized as follows:

    Bromination: 1-Ethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the ortho position relative to the ethyl group.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) to introduce the chloromethyl group at the para position relative to the ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-1-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by other nucleophiles.

    Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include 2-substituted-4-(chloromethyl)-1-ethylbenzenes or 2-bromo-4-substituted-1-ethylbenzenes.

    Oxidation: Products include 2-bromo-4-(chloromethyl)benzoic acid or 2-bromo-4-(chloromethyl)benzaldehyde.

    Reduction: Products include 2-bromo-4-methyl-1-ethylbenzene or 2-chloro-4-methyl-1-ethylbenzene.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-1-ethylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and products. The ethyl group can undergo oxidation or reduction, further modifying the compound’s structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of an ethyl group.

    2-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of an ethyl group.

    2-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of an ethyl group.

Uniqueness

2-Bromo-4-(chloromethyl)-1-ethylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with an ethyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for various chemical transformations and applications.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-1-ethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6H2,1H3

InChI Key

UJOOZTHNCFQRMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCl)Br

Origin of Product

United States

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